molecular formula C8H11N3O B8665397 (3H-imidazol-4-yl)-pyrrolidin-1-yl-methanone

(3H-imidazol-4-yl)-pyrrolidin-1-yl-methanone

Cat. No. B8665397
M. Wt: 165.19 g/mol
InChI Key: GKWLAEIVXLCYFJ-UHFFFAOYSA-N
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Patent
US08436035B2

Procedure details

A solution of methyl 4-imidazolecarboxylate (CAS#17325-26-7, 460 mg, 3.6 mmol), and pyrrolidine (7 mL) is heated by microwave irradiation at 110° C. for 3.5 hours in a sealed vessel. The reaction is then concentrated to dryness. The resulting residue is purified by silica gel flash chromatography (methanol-dichloromethane, 0:1 to 1:10) to furnish (3H-imidazol-4-yl)-pyrrolidin-1-yl-methanone; MS: (ESI) m/z 166.2 (M+H)+.
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]([O:8]C)=O)[N:3]=[CH:2]1.[NH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1>>[N:1]1[CH:5]=[C:4]([C:6]([N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[O:8])[NH:3][CH:2]=1

Inputs

Step One
Name
Quantity
460 mg
Type
reactant
Smiles
N1C=NC(=C1)C(=O)OC
Name
Quantity
7 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction is then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel flash chromatography (methanol-dichloromethane, 0:1 to 1:10)

Outcomes

Product
Name
Type
product
Smiles
N1=CNC(=C1)C(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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